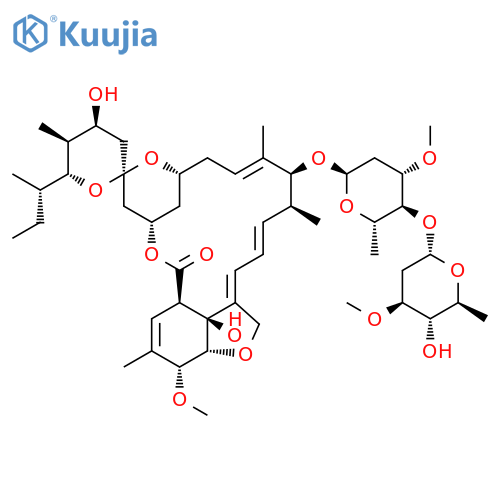Cas no 65195-53-1 (Abamectin A2a (>80%))

Abamectin A2a (>80%) structure
商品名:Abamectin A2a (>80%)
Abamectin A2a (>80%) 化学的及び物理的性質
名前と識別子
-
- (2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20b-dihydroxy-20-methoxy-5',6,8,19-tetramethyl-6'-[(1S)-1-methylpropyl]-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyc
- LogP
- (23S)-22,23-Dihydro-23-hydroxyavermectin A1a
- (2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20b-dihydroxy-20-methoxy-5',6,8,19-tetramethyl-6'-[(1S)-1-methylpropyl]-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H
- Avermectin A2a
- (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- CHEBI:29528
- SCHEMBL1681224
- 65195-53-1
- LMPK04000023
- Q27110122
- Avermectin A1a, 22,23-dihydro-23-hydroxy-, (23S)-
- (1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Antibiotic C 076A2a
- L 676893
- Abamectin A2a (>80%)
-
- インチ: InChI=1S/C49H76O15/c1-12-25(2)43-29(6)36(50)23-48(64-43)22-34-19-33(63-48)17-16-27(4)42(61-40-21-38(55-10)45(31(8)59-40)62-39-20-37(54-9)41(51)30(7)58-39)26(3)14-13-15-32-24-57-46-44(56-11)28(5)18-35(47(52)60-34)49(32,46)53/h13-16,18,25-26,29-31,33-46,50-51,53H,12,17,19-24H2,1-11H3
- InChIKey: JVGWUGTWQIAGHJ-UHFFFAOYSA-N
- ほほえんだ: CCC(C)C1OC2(CC3CC(C\C=C(C)\C(OC4CC(OC)C(OC5CC(OC)C(O)C(C)O5)C(C)O4)C(C)\C=C\C=C4\COC5C(OC)C(C)=CC(C(=O)O3)C45O)O2)CC(O)C1C |c:12,52,t:41,43|
計算された属性
- せいみつぶんしりょう: 904.51842171g/mol
- どういたいしつりょう: 904.51842171g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 15
- 重原子数: 64
- 回転可能化学結合数: 9
- 複雑さ: 1730
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 179Ų
Abamectin A2a (>80%) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A107015-10mg |
Abamectin A2a (>80%) |
65195-53-1 | 10mg |
$ 1337.00 | 2023-09-09 | ||
| TRC | A107015-1mg |
Abamectin A2a (>80%) |
65195-53-1 | 1mg |
$ 170.00 | 2023-09-09 |
Abamectin A2a (>80%) 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
65195-53-1 (Abamectin A2a (>80%)) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
